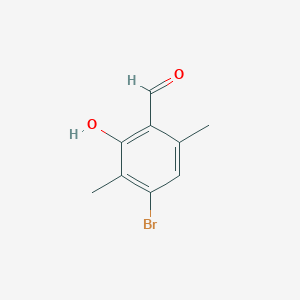

![molecular formula C11H12INO3 B2617668 (2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid CAS No. 1604308-75-9](/img/structure/B2617668.png)

(2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

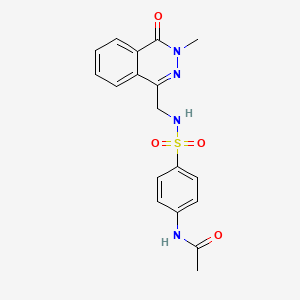

(2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid, also known as IMPPA, is a chemical compound with the molecular formula C12H13IN2O3. It is a chiral molecule with two stereoisomers, (2R)-IMPPA and (2S)-IMPPA. (2R)-IMPPA is the active form of the molecule and has been extensively studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Research on related compounds demonstrates their utility in organic synthesis and catalysis. For instance, studies have shown the synthesis of various complex molecules through reactions involving compounds with similar functional groups. The development of enantioselective Rh-catalyzed hydrogenation processes using monodentate phosphoramidites as chiral ligands achieved enantioselectivities up to >99% ee, highlighting the role of formamide and related structures in advancing asymmetric synthesis techniques (Panella et al., 2006). Additionally, the stereoselective synthesis of key intermediates for pharmaceutical compounds illustrates the critical role of formamido groups in facilitating the production of medically relevant molecules (Zhong et al., 1999).

Material Science and Polymer Chemistry

Research in material science and polymer chemistry has also benefited from the study of formamido-bearing compounds. For example, the synthesis and characterization of conductive polyaniline-polyamide blends processed from formic acid, with improved stability against deprotonation, demonstrate the importance of formamido groups in the development of advanced materials with specific electrical properties (Zagrska et al., 1999).

Catalytic Reduction and Environmental Applications

The catalysis of the electrochemical reduction of carbon dioxide by iron(0) porphyrins, where weak Brönsted acids such as formamide enhance the catalytic activity and product selectivity towards carbon monoxide and formic acid, showcases the role of formamido-related structures in environmental chemistry. This research provides insights into potential strategies for CO2 utilization and reduction, addressing climate change issues (Bhugun et al., 1996).

Propiedades

IUPAC Name |

(2R)-2-[(2-iodo-3-methylbenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO3/c1-6-4-3-5-8(9(6)12)10(14)13-7(2)11(15)16/h3-5,7H,1-2H3,(H,13,14)(H,15,16)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJFHZGKUSUCCG-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC(C)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(=O)N[C@H](C)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2617588.png)

![N-[2-[[5-(Dimethylamino)pyridin-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2617589.png)

![N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2617590.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2617594.png)

![2-[5-(acetylamino)-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2617601.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone](/img/structure/B2617607.png)